Cas no 211682-19-8 ((2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid)

(2R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid is a chiral Fmoc-protected β-hydroxy-α-amino acid derivative, widely utilized in peptide synthesis and medicinal chemistry. Its key advantages include the stereospecific (R)-configuration at the β-carbon, ensuring enantiomeric purity for targeted applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The hydroxyl and carboxyl moieties offer additional sites for functionalization, enhancing versatility in scaffold design. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of bioactive peptides or peptidomimetics. Its stability under standard handling conditions and compatibility with common coupling reagents further underscore its utility in synthetic workflows.
(2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid structure
211682-19-8 structure
Product Name:(2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid
CAS No:211682-19-8
MF:C18H17NO5
MW:327.331285238266
CID:5707807
PubChem ID:7408673
Update Time:2025-05-20

(2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-Fmoc-isoserine
    • EN300-1556172
    • 211682-19-8
    • fmoc-(r)-3-amino-2-hydroxypropionic acid
    • fmoc-(r)-3-amino-2-hydroxypropionicacid
    • SCHEMBL2654395
    • OOFCRVWLJFLVCB-MRXNPFEDSA-N
    • (2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
    • (2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid
    • Inchi: 1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1
    • InChI Key: OOFCRVWLJFLVCB-MRXNPFEDSA-N
    • SMILES: O(C(NC[C@H](C(=O)O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 327.11067264g/mol
  • Monoisotopic Mass: 327.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 95.9Ų

(2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1556172-0.05g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
0.05g
$1942.0 2023-06-05
Enamine
EN300-1556172-0.1g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
0.1g
$2034.0 2023-06-05
Enamine
EN300-1556172-0.25g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
0.25g
$2126.0 2023-06-05
Enamine
EN300-1556172-0.5g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
0.5g
$2219.0 2023-06-05
Enamine
EN300-1556172-1.0g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
1g
$2311.0 2023-06-05
Enamine
EN300-1556172-2.5g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
2.5g
$4530.0 2023-06-05
Enamine
EN300-1556172-5.0g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
5g
$6702.0 2023-06-05
Enamine
EN300-1556172-10.0g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
10g
$9939.0 2023-06-05
Enamine
EN300-1556172-50mg
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
50mg
$1344.0 2023-09-25
Enamine
EN300-1556172-100mg
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
211682-19-8
100mg
$1408.0 2023-09-25

Additional information on (2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid

Introduction to (2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic Acid (CAS No. 211682-19-8)

(2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid, commonly referred to as Fmoc-Ala-OH, is a significant compound in the field of organic chemistry, particularly in peptide synthesis and related research. This compound is widely utilized as a building block in the construction of complex molecules due to its unique structural properties and functional groups. The CAS registry number 211682-19-8 uniquely identifies this compound in scientific literature and databases, ensuring precise reference and identification.

The molecular structure of Fmoc-Ala-OH consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to an alanine residue, which is further substituted with a hydroxyl group at the second carbon position. This configuration imparts the molecule with distinct chemical reactivity and selectivity, making it highly valuable in various synthetic applications. Recent studies have highlighted its role in the development of novel peptide-based drugs, where its stability and compatibility with standard coupling reagents are advantageous.

In terms of synthesis, Fmoc-Ala-OH is typically prepared via a multi-step process involving the coupling of fluorenylmethyloxycarbonyl chloride with alanine derivatives. This method ensures high purity and structural integrity, which are critical for its application in sensitive biochemical assays. Researchers have also explored alternative synthetic pathways to enhance yield and reduce costs, leveraging advancements in catalytic methods and green chemistry principles.

The application of Fmoc-Ala-OH extends beyond peptide synthesis. It has been employed as a chiral auxiliary in asymmetric synthesis, enabling the construction of enantiomerically enriched compounds. Recent breakthroughs in this area have demonstrated its utility in synthesizing complex natural products and bioactive molecules, underscoring its versatility as a chemical tool.

From a pharmacological perspective, Fmoc-Ala-OH has shown promise in drug delivery systems. Its ability to form stable amide bonds makes it an ideal candidate for modifying drug molecules to improve their pharmacokinetic profiles. Emerging research has focused on its use as a linker in antibody-drug conjugates (ADCs), where it facilitates the controlled release of therapeutic agents while minimizing systemic toxicity.

In conclusion, (2R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxypropanoic acid (CAS No. 211682-19-8) stands as a pivotal compound in modern organic chemistry. Its unique properties, coupled with ongoing advancements in synthetic methodologies and application areas, continue to expand its role in both academic research and industrial applications. As scientific understanding deepens, this compound is poised to contribute even more significantly to the development of innovative chemical solutions.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD